Glycocholic acid ethyl ester
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Overview
Description
Glycocholic acid ethyl ester is a derivative of glycocholic acid, which is a bile acid conjugate. This compound is characterized by its molecular formula C28H47NO6 and a molecular weight of 493.68 g/mol
Scientific Research Applications
Glycocholic acid ethyl ester has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
Glycocholic acid ethyl ester, like its parent compound glycocholic acid, primarily targets the Gastrotropin . Gastrotropin plays a crucial role in the digestion and absorption of dietary fats in the human body.
Mode of Action
this compound, similar to glycocholic acid, acts as a detergent . It solubilizes fats for absorption, facilitating their breakdown and subsequent uptake by the body . This interaction with fats and their subsequent changes forms the core of its mode of action.
Biochemical Pathways
The biosynthesis of esters, such as this compound, involves several biochemical pathways. These include acyl-CoA and alcohol condensation, oxidation of hemiacetals formed from aldehydes and alcohols, and the insertion of oxygen adjacent to the carbonyl group in a straight chain or cyclic ketone by Baeyer–Villiger monooxygenases .
Pharmacokinetics
Studies on similar compounds, such as omega-3 fatty acid ethyl esters, suggest that the ethyl ester form can influence absorption and bioavailability . For instance, plasma concentrations of eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), two main long-chain omega-3 fatty acids, were found to be higher when provided in the form of monoacylglycerides (MAGs) compared to the ethyl ester (EE) form .
Safety and Hazards
While specific safety data for glycocholic acid ethyl ester is not available, it’s important to note that esters can be highly flammable and cause serious eye irritation . They may also cause drowsiness or dizziness . It’s recommended to handle them with care, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .
Biochemical Analysis
Biochemical Properties
Glycocholic acid ethyl ester participates in various biochemical reactionsAs a derivative of glycocholic acid, it may share some of its properties, such as acting as a detergent to solubilize fats for absorption .
Cellular Effects
Glycocholic acid, from which it is derived, has been found to correlate with cellular bioenergetics . It is plausible that this compound may have similar effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
As an ester, it is likely to be involved in esterification reactions, which involve the reaction of an alcohol with a carboxylic acid to produce an ester and water
Dosage Effects in Animal Models
There is limited information available on the effects of different dosages of this compound in animal models. A study on pigs showed that supplementation with glycocholic acid improved growth performance and alleviated hepatic steatosis and fibrosis
Metabolic Pathways
As a derivative of glycocholic acid, it may be involved in similar pathways, including those related to bile acid metabolism
Transport and Distribution
As an amphiphilic molecule, it is likely to distribute in all compartments
Subcellular Localization
As an ester, it is likely to be found in areas of the cell where esterification reactions occur, such as the endoplasmic reticulum
Preparation Methods
Synthetic Routes and Reaction Conditions
Glycocholic acid ethyl ester can be synthesized through the esterification of glycocholic acid with ethanol. This reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process . The reaction is carried out under reflux conditions to ensure the complete conversion of glycocholic acid to its ethyl ester derivative.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
Glycocholic acid ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield glycocholic acid and ethanol.
Oxidation: The hydroxyl groups present in the compound can be oxidized to form corresponding ketones or aldehydes.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Typically performed using dilute hydrochloric acid or sodium hydroxide under reflux conditions.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Hydrolysis: Glycocholic acid and ethanol.
Oxidation: Ketones or aldehydes depending on the oxidizing agent used.
Substitution: Various glycocholic acid derivatives depending on the nucleophile employed.
Comparison with Similar Compounds
Similar Compounds
Glycocholic acid: The parent compound of glycocholic acid ethyl ester, differing by the presence of an ethyl ester group.
Cholic acid ethyl ester: Another bile acid derivative with similar properties but lacking the glycine conjugate.
Glycodeoxycholic acid ethyl ester: A structurally similar compound with a different hydroxylation pattern.
Uniqueness
This compound is unique due to its specific structure, which combines the properties of glycocholic acid and ethyl esters. This combination enhances its solubility and stability, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
ethyl 2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H47NO6/c1-5-35-25(34)15-29-24(33)9-6-16(2)19-7-8-20-26-21(14-23(32)28(19,20)4)27(3)11-10-18(30)12-17(27)13-22(26)31/h16-23,26,30-32H,5-15H2,1-4H3,(H,29,33)/t16-,17+,18-,19-,20+,21+,22-,23+,26+,27+,28-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMZSPQFQUFAHS-VVHBOOHCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CCC(C)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CNC(=O)CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H47NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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